Differentiation vs. Ammoxetine (071031B): Invalid Comparison Due to Structural Non-Identity
Database entries (e.g., MeSH) mistakenly link the code '071031B' to this compound. However, the research on 071031B actually describes the compound ammoxetine, a 3-(benzo[d][1,3]dioxol-4-yloxy)-N-methyl-3-(thiophen-2-yl)propan-1-amine [1]. Ammoxetine is a serotonin-noradrenaline reuptake inhibitor (SNRI) with in vitro data showing high affinity for both transporters, comparable inhibitory rates to duloxetine at 1 and 100 nM, and a minimal effective dose lower than duloxetine in mouse behavioral tests [2]. This quantitative data cannot be attributed to the target compound due to its distinct carboxamide-pyridine core structure.
| Evidence Dimension | Structural and Pharmacological Identity |
|---|---|
| Target Compound Data | N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide. No pharmacological data available. |
| Comparator Or Baseline | Ammoxetine (3-(benzo[d][1,3]dioxol-4-yloxy)-N-methyl-3-(thiophen-2-yl)propan-1-amine). Quantitative data available for SERT/NET binding and in vivo efficacy. |
| Quantified Difference | Invalid comparison. The compounds are structurally distinct. |
| Conditions | N/A |
Why This Matters
This distinction is critical for procurement. Ordering the target compound expecting the pharmacological profile of ammoxetine would be a costly procurement error based on a database misidentification.
- [1] National Center for Biotechnology Information. MeSH Supplementary Concept Data for 071031B compound and ammoxetine. Accessed [Current Date]. View Source
- [2] Xue R, Jin ZL, Chen HX, et al. The discovery of 071031B, a novel serotonin and noradrenaline reuptake inhibitor. Neurosci Lett. 2013;544:52-57. PMID: 23570736. View Source
